1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one
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Overview
Description
1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is a synthetic organic compound that features a morpholine ring, a quinoline moiety, and a sulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Related compounds such as quinoline-protected morpholino oligomers have been used to selectively regulate gene expression .
Mode of Action
It’s worth noting that related compounds, such as quinoline-protected morpholino oligomers, have been used for light-triggered regulation of gene function
Biochemical Pathways
Related compounds have been used to regulate gene expression , suggesting that 1-Morpholino-2-(quinolin-2-ylthio)ethanone may also interact with genetic material and influence biochemical pathways at the genetic level.
Result of Action
Related compounds have been used to regulate gene expression , suggesting that 1-Morpholino-2-(quinolin-2-ylthio)ethanone may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one typically involves the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the quinoline moiety: This step may involve the reaction of a quinoline derivative with a suitable electrophile.
Formation of the sulfanyl linkage: This can be done by reacting a quinoline-thiol with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and quinoline groups.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(morpholin-4-yl)-2-(quinolin-2-ylthio)ethan-1-one: Similar structure but with a thioether linkage.
1-(piperidin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
1-(morpholin-4-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is unique due to the combination of the morpholine ring, quinoline moiety, and sulfanyl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-morpholin-4-yl-2-quinolin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(17-7-9-19-10-8-17)11-20-14-6-5-12-3-1-2-4-13(12)16-14/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSZOJWEIDIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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